molecular formula C19H19BrN2O2 B2672768 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzamide CAS No. 2034612-63-8

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzamide

Cat. No.: B2672768
CAS No.: 2034612-63-8
M. Wt: 387.277
InChI Key: IYEPYXQZGVUCRC-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzamide is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.277. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Drug Development

Benzofuran compounds have been utilized in the synthesis of pharmaceuticals due to their diverse biological activities. A study demonstrated the Lewis acid-catalyzed synthesis of 2,3-disubstituted benzofurans, highlighting the application of benzofuran derivatives in developing drugs like benzbromarone and amiodarone. This method employed N-bromosuccinimide as an oxidizing agent, showcasing the versatility of benzofuran compounds in synthetic chemistry and drug development (Huang et al., 2019).

Antituberculosis Activity

Benzofuran derivatives have been explored for their antituberculosis activity. One study synthesized esters of 1-benzofuran-2-carboxylate derivatives and investigated their antituberculosis potential, revealing the significance of the benzofuran moiety in developing therapeutic agents against tuberculosis (Thorat et al., 2016).

Analytical Toxicology and Metabolic Studies

Toxicokinetic and analytical toxicology studies have been conducted on benzofuran derivatives, including N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), to understand their metabolism, plasma protein binding, and detectability in urine screening. These studies are crucial for assessing the safety and potential toxicological risks associated with these compounds, providing valuable information for clinical and forensic toxicology (Richter et al., 2019).

Antimicrobial and Pharmacological Activities

The synthesis of new benzofuran analogues and their biological activities have been extensively studied. Research has shown that benzofuran derivatives exhibit significant antimicrobial and pharmacological activities, indicating their potential as therapeutic agents in treating various infections and diseases (Parameshwarappa et al., 2008).

Radiolabeled Compounds for Imaging

Benzofuran derivatives have been synthesized and characterized as potential D-2 dopamine receptor imaging agents. These compounds, when radiolabeled, could be used for imaging central nervous system (CNS) receptors, offering insights into various neurological conditions and facilitating the development of diagnostic and therapeutic strategies (Murphy et al., 1990).

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-22(2)16(18-11-13-7-3-6-10-17(13)24-18)12-21-19(23)14-8-4-5-9-15(14)20/h3-11,16H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEPYXQZGVUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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